![molecular formula C20H13F3N4O2S B13436241 2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a dihydrobenzofuran ring, a benzoimidazole ring with a trifluoromethyl group, and a thiazole carboxamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. The key steps include:
Formation of the 2,3-dihydrobenzofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the benzoimidazole ring: This involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents under specific conditions.
Formation of the thiazole ring: This involves the cyclization of appropriate thioamide precursors.
Coupling of the different rings: The final step involves coupling the synthesized rings under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its structural properties could be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the thiazole and benzoimidazole rings can interact with specific active sites. The exact pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2,3-Dihydrobenzofuran derivatives: These compounds share the dihydrobenzofuran ring and have similar structural properties.
Benzoimidazole derivatives: Compounds with the benzoimidazole ring and various substituents.
Thiazole derivatives: Compounds containing the thiazole ring with different functional groups.
Uniqueness
2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide is unique due to the combination of these three distinct rings and the presence of the trifluoromethyl group. This unique structure can confer specific chemical and biological properties that are not found in simpler compounds.
特性
分子式 |
C20H13F3N4O2S |
|---|---|
分子量 |
430.4 g/mol |
IUPAC名 |
2-(2,3-dihydro-1-benzofuran-5-yl)-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H13F3N4O2S/c21-20(22,23)12-2-3-13-14(8-12)26-19(25-13)27-17(28)15-9-30-18(24-15)11-1-4-16-10(7-11)5-6-29-16/h1-4,7-9H,5-6H2,(H2,25,26,27,28) |
InChIキー |
IINDNGLKYISGRR-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C1C=C(C=C2)C3=NC(=CS3)C(=O)NC4=NC5=C(N4)C=C(C=C5)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


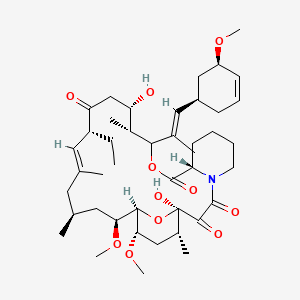
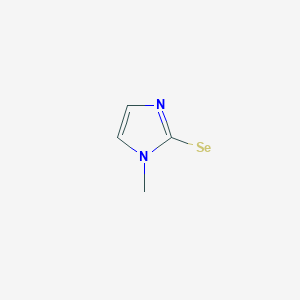
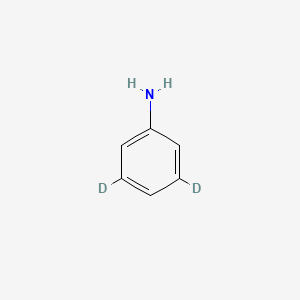
![3,3'-[(1R,2R)-1,2-Cyclohexanediylbis(iminomethylene)]bis[4-hydroxybenzoic Acid]](/img/structure/B13436178.png)
methanone](/img/structure/B13436180.png)
![N-Hydroxy-3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]benzenecarboximidamide](/img/structure/B13436183.png)
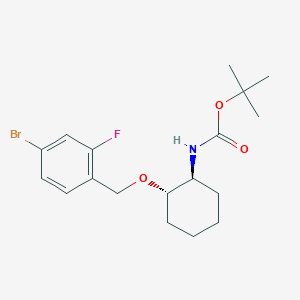
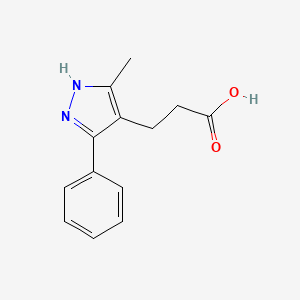

![(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13436210.png)
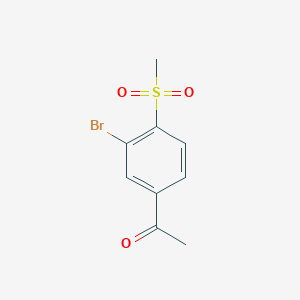
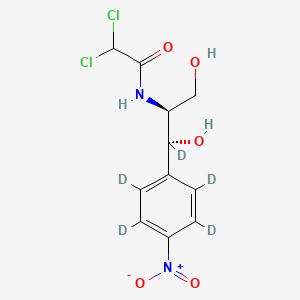
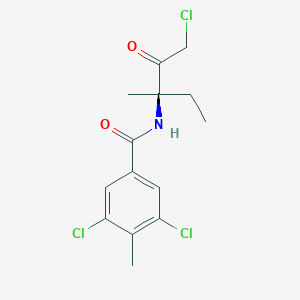
![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)
